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Compound of Interest

Compound Name:
2-Propen-1-ol, 3-(2-

methylphenyl)-, (2E)-

CAS No.: 501922-06-1

Cat. No.: B2513848

Get Quote

Executive Summary & Objective
This technical guide provides a comparative in silico ADME (Absorption, Distribution,

Metabolism, Excretion) profiling of 3-(2-methylphenyl)propenol (Ortho-Methyl Cinnamyl

Alcohol).[1][2] As a derivative of the cinnamyl alcohol scaffold, this molecule presents unique

steric and electronic properties relevant to fragrance safety, metabolic stability, and potential

pharmacological applications (e.g., HDAC inhibition).

Objective: To objectively compare the pharmacokinetic trajectory of the ortho-substituted

analog against its para-regioisomer and the unsubstituted parent scaffold, establishing a

predictive baseline for lead optimization.

Structural Basis & Compound Identity
The study focuses on the ortho-methyl derivative of cinnamyl alcohol.[1][2] The steric bulk at

the ortho position is a critical determinant of enzymatic docking (e.g., Alcohol Dehydrogenase)

and metabolic clearance rates.
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Compound ID Common Name Structure (SMILES)
Molecular Weight (
g/mol )

Target (A)

3-(2-

methylphenyl)propeno

l

Cc1ccccc1/C=C/CO 148.20

Comparator (B)

3-(4-

methylphenyl)propeno

l

Cc1ccc(cc1)/C=C/CO 148.20

Reference (C)
Cinnamyl Alcohol

(Parent)
c1ccccc1/C=C/CO 134.18

Methodology: The In Silico Workflow
To ensure scientific integrity, the profiling follows a validated computational workflow combining

physicochemical descriptor calculation with QSAR-based ADME modeling.

Protocol 1: Ligand Preparation[1][2]
Structure Generation: 2D SMILES strings are converted to 3D conformers using energy

minimization (MMFF94 force field).[1][2]

Protonation State: Major microspecies generated at pH 7.4 (blood plasma) and pH 1.2

(gastric fluid).[1][2]

Stereochemistry: The trans (E)-isomer is selected as the biologically dominant scaffold for

cinnamyl derivatives.[1][2]

Protocol 2: ADME Descriptor Calculation[3]
Lipophilicity (LogP): Calculated using Consensus LogP (average of iLOGP, XLOGP3,

WLOGP).

Solubility (LogS): ESOL model implementation.

Absorption: Caco-2 permeability prediction and Human Intestinal Absorption (HIA)

probability.
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Metabolism: Cytochrome P450 (CYP) inhibition profiling and substrate specificity for Alcohol

Dehydrogenase (ADH).[1][2]

Visualization: Computational Workflow

Input: SMILES String

Ligand Prep
(pH 7.4, MMFF94 Min)

Descriptor Calculation
(MW, TPSA, RotBonds)

QSAR Modeling
(SwissADME / pkCSM)

Drug-Likeness Filter
(Lipinski / Veber) Optimization Loop ADME Profile Report

Click to download full resolution via product page

Caption: Figure 1. Standardized in silico workflow for ADME profiling, from ligand preparation to

toxicity filtering.

Comparative Analysis: Experimental & Predicted
Data[3][4]
A. Physicochemical Properties (Lipinski & Veber Rules)
The ortho-methyl group introduces a slight increase in lipophilicity compared to the parent, but

steric hindrance may affect solubility.[2]
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Property
Target (Ortho-
Methyl)

Comparator
(Para-Methyl)

Reference
(Parent)

Interpretation

Consensus LogP 2.65 2.68 1.98

All < 5.[1][2]

Methylation

increases

lipophilicity;

Regioisomer

difference is

negligible.[1][2]

TPSA (Å²) 20.23 20.23 20.23

Identical polar

surface area

(single -OH

group).[1][2] High

BBB permeability

predicted.[1][2]

Water Sol.

(LogS)
-2.8 (Soluble) -2.9 (Soluble) -2.1 (Soluble)

Methyl group

slightly reduces

aqueous

solubility but

remains within

drug-like range.

[1][2]

Rotatable Bonds 2 2 2

High flexibility,

favorable for

receptor binding

but potential

entropic penalty.

[1][2]

B. Pharmacokinetics (ADME)
The core differentiation lies in Metabolism.[1][2] Cinnamyl alcohols are primary substrates for

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), oxidizing rapidly to the

corresponding cinnamic acid.
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Hypothesis: The ortho-methyl substituent creates steric hindrance near the hydroxyl group,

potentially slowing the oxidation rate compared to the para-isomer.[1][2]

ADME Parameter
Target (Ortho-
Methyl)

Comparator (Para-
Methyl)

Reference (Parent)

HIA (Absorption) High (>95%) High (>95%) High (>95%)

BBB Permeability Yes (LogBB > 0.3) Yes Yes

CYP1A2 Inhibitor No No No

CYP2C9 Inhibitor Predicted Weak No No

Metabolic Stability Moderate Low (Rapid Oxidation) Low (Rapid Oxidation)

Key Insight: While the para-isomer and parent are rapidly oxidized to their corresponding acids

(and subsequently glycine-conjugated), the ortho-analog is predicted to have a slightly

prolonged half-life due to steric interference with the ADH active site.[1][2]

Visualization: Metabolic Pathway & Clearance
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Caption: Figure 2.[1][2] Predicted metabolic oxidation pathway. The ortho-methyl group may

kinetically stabilize the alcohol phase.[1]

Toxicity Profiling (Tox)
Cinnamyl derivatives often carry a risk of skin sensitization due to the

-unsaturated system acting as a Michael acceptor.[2]

AMES Toxicity: Predicted Negative (Non-mutagenic).[1][2]

Skin Sensitization:High Risk.[1][2] The aldehyde metabolite (formed in skin) is a known

sensitizer.[2] The ortho-methyl group does not mitigate the electrophilicity of the double bond
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significantly enough to remove this risk.[1][2]

hERG Inhibition: Low probability (Molecular weight < 250 Da, low lipophilicity).[1][2]

Critical Assessment & Recommendations
Pros of 3-(2-methylphenyl)propenol[1][2]

High Bioavailability: Excellent passive absorption predicted by Caco-2 models.[1][2]

CNS Penetration: Suitable scaffold for CNS targets (e.g., neuroprotection via HDAC

inhibition) due to optimal LogP and low TPSA.[2]

Metabolic Resistance: Likely more stable than the parent cinnamyl alcohol, potentially

offering a longer duration of action.[2]

Cons & Risks[1][5]
Sensitization: Like its parent, it possesses structural alerts for dermal toxicity.[1][2]

Rapid Clearance: Despite steric hindrance, the primary alcohol group is a "soft spot" for rapid

Phase I metabolism, limiting systemic exposure unless formulated appropriately or

chemically modified (e.g., esterification).

Final Verdict
For drug development focusing on systemic targets, 3-(2-methylphenyl)propenol is a superior

scaffold to the unsubstituted parent due to improved lipophilicity and potential metabolic

stability.[1][2] However, for topical applications, the sensitization risk requires rigorous in vitro

testing (e.g., DPRA assay).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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